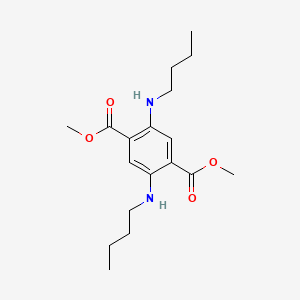
Dimethyl 2,5-Bis(butylamino)terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,5-Bis(butylamino)terephthalate is an organic compound that belongs to the class of terephthalates It is characterized by the presence of two butylamino groups attached to the terephthalate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,5-Bis(butylamino)terephthalate typically involves the esterification of terephthalic acid with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2,5-Bis(butylamino)terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The butylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide, and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Dimethyl 2,5-Bis(butylamino)terephthalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Dimethyl 2,5-Bis(butylamino)terephthalate involves its interaction with molecular targets through its functional groups. The butylamino groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The ester groups can undergo hydrolysis, releasing the active components that exert the desired effects.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl terephthalate: A simpler ester of terephthalic acid, used in the production of polyethylene terephthalate (PET).
Dimethyl 2,5-Bis(ethylamino)terephthalate: Similar structure but with ethylamino groups instead of butylamino groups.
Uniqueness
Dimethyl 2,5-Bis(butylamino)terephthalate is unique due to the presence of butylamino groups, which impart specific chemical and physical properties. These properties make it suitable for applications where other terephthalates may not be as effective.
Propiedades
Fórmula molecular |
C18H28N2O4 |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
dimethyl 2,5-bis(butylamino)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H28N2O4/c1-5-7-9-19-15-11-14(18(22)24-4)16(20-10-8-6-2)12-13(15)17(21)23-3/h11-12,19-20H,5-10H2,1-4H3 |
Clave InChI |
MHLFZZHGQIORLQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=CC(=C(C=C1C(=O)OC)NCCCC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-N'-[(Z)-(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carbohydrazide](/img/structure/B13719924.png)
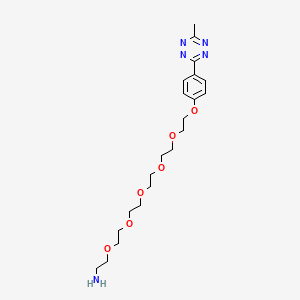
![(4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13719948.png)
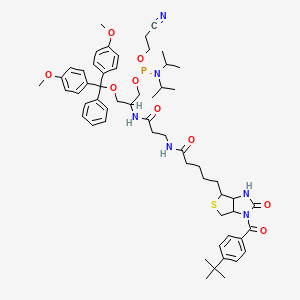
![(5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719956.png)
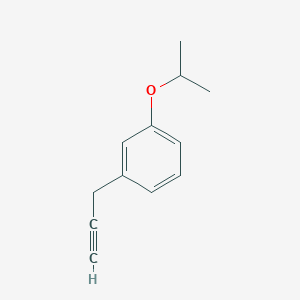
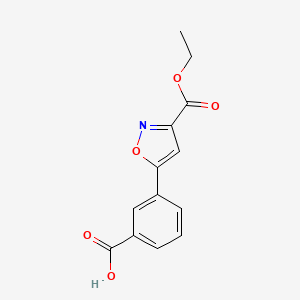
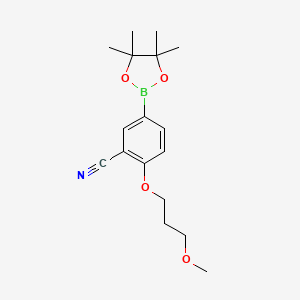


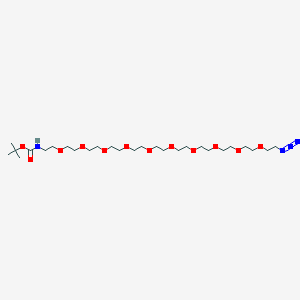
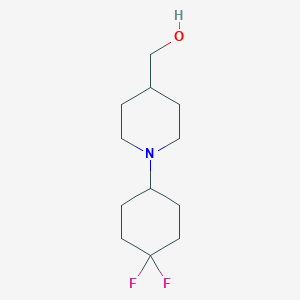
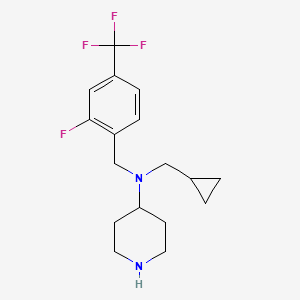
![Methyl 4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719993.png)
